Sodium selenate

Overview

Description

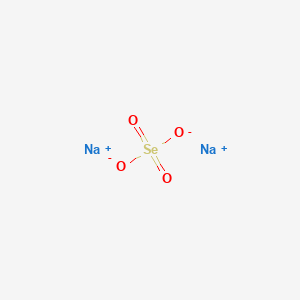

Sodium selenate is an inorganic compound with the chemical formula Na₂SeO₄. It exists in various hydrated forms, including the anhydrous salt, heptahydrate, and decahydrate. These are white, water-soluble solids. This compound is commonly used as a source of selenium in multivitamins and livestock feed. It also finds applications in glass production and as an ingredient in some insecticides and fungicides .

Mechanism of Action

Target of Action

Sodium selenate primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, division, and signal transduction . This compound increases the activity of PP2A .

Mode of Action

This compound interacts with its target, PP2A, by activating it . This activation leads to an increase in the dephosphorylation rates of certain proteins, including tau . Hyperphosphorylated tau is associated with neurodegenerative diseases, and thus, this compound could potentially serve as a disease-modifying treatment in these conditions .

Biochemical Pathways

This compound affects the biochemical pathways involving PP2A and tau. By activating PP2A, this compound promotes the dephosphorylation of tau, reducing its hyperphosphorylated state . This action can potentially mitigate the pathological processes in neurodegenerative diseases associated with tau hyperphosphorylation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and exhibits linear pharmacokinetics . The absorption rate constant is 0.64 h−1, and the apparent clearance is 1.58 L/h . The apparent volume of distribution is 42.3 L . The bioavailability of this compound decreases as the dose level increases .

Result of Action

The activation of PP2A by this compound and the subsequent reduction of hyperphosphorylated tau can lead to disease-modifying effects in conditions like Alzheimer’s disease and other tauopathies . For instance, this compound treatment has been associated with reduced cognitive dysfunction and sensorimotor deficits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, selenium, the key component of this compound, can be influenced by various environmental conditions. It has been shown that selenium can enhance plant growth and improve the plant’s capacity to respond to abiotic stresses, such as salinity, drought, and temperature changes . Therefore, the environmental context can play a significant role in the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Sodium selenate plays a significant role in biochemical reactions. It is known to stimulate the biosynthesis of photosynthetic pigments , and its application can elevate photosynthetic pigment levels, increase concentrations of osmotic substances, antioxidant enzymes, and expression of stress-responsive genes .

Cellular Effects

Selenium, in the form of this compound, has been shown to possess anti-oxidant, anti-cancer, immunomodulatory, hypoglycemic, and intestinal microbiota-regulating properties . It can boost NK cell activity, T cell proliferation, lymphokine-activated killer cell activity, delayed onset of cutaneous allergy reactions, and vaccine-induced immunity in experimental animals .

Molecular Mechanism

This compound is produced by oxidation of selenium, first with nitric acid, producing selenous acid. The selenous acid is neutralized to form sodium selenite. The sodium selenite is oxidized in a basic medium hydrogen peroxide to form a selenate . This compound has been shown to upregulate PP2A activity and reduce tau levels in animal models of dementia and mild-moderate Alzheimer’s disease .

Temporal Effects in Laboratory Settings

This compound treatment has been associated with mitigation of measures of disease severity at 8 weeks post-treatment cessation; reducing the number of spontaneous seizures, cognitive dysfunction, and sensorimotor deficits .

Dosage Effects in Animal Models

This compound treatment for four weeks has disease-modifying effects in an animal model of chronic drug-resistant temporal lobe epilepsy (TLE) . This compound is the first treatment with persistent disease-modifying effects reducing seizures and improving cognitive deficits, in chronically epileptic and drug-resistant TLE animals .

Metabolic Pathways

This compound enters the organism, the metabolic pathway is similar to thioamino acids, and the microbe can detoxify excess selenate . Selenium has a specific protein synthesis pathway where its codes for the 21st amino acid called UGA Codon; this process is called as Translational Decoding .

Transport and Distribution

Selenate is imported via the Na+/K+/Cl– cotransporter or OH– antiporter, selenite – via Na±independent passive transport . With selenite and selenate treatment, the distribution of Se in shoots first increased and then decreased with increasing P application .

Subcellular Localization

The combination of the protein analysis of different cell components and TEM analysis showed that L11 mainly produces SeNPs through the transformation of the cell’s periplasmic space, cell membrane, and cell wall . Subcellular localization experiments revealed the nuclear functions of BpNAC59 and BpNAC62 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium selenate is typically produced by the oxidation of selenium. The process involves several steps:

Oxidation of Selenium: Selenium is first oxidized with nitric acid to produce selenous acid.

Formation of Sodium Selenite: The selenous acid is then neutralized with sodium carbonate to form sodium selenite.

Oxidation to this compound: Sodium selenite is further oxidized in a basic medium using hydrogen peroxide to form this compound.

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes dissolving selenium dioxide in water to form selenious acid, adjusting the pH with sodium hydroxide, and oxidizing the resulting sodium selenite with hydrogen peroxide. The final product is obtained through filtration, evaporation, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Sodium selenate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can be reduced to sodium selenite or elemental selenium.

Substitution Reactions: It can react with other compounds to form different selenium-containing compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize sodium selenite to this compound.

Reducing Agents: Reducing agents like sulfur dioxide can reduce this compound to sodium selenite.

Major Products Formed:

Sodium Selenite: Formed by the reduction of this compound.

Elemental Selenium: Can be obtained by further reduction of sodium selenite.

Scientific Research Applications

Sodium selenate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in the study of selenium’s biological functions and its effects on living organisms.

Comparison with Similar Compounds

Sodium Selenite (Na₂SeO₃): Similar to sodium selenate but with different oxidation states and reactivity.

Selenomethionine: An organic form of selenium that is more bioavailable and less toxic compared to inorganic forms like this compound and sodium selenite.

Uniqueness: this compound is unique due to its high solubility in water and its ability to be used in various industrial and scientific applications. Its role in reducing hyperphosphorylated tau makes it a promising compound for neurodegenerative disease research .

Properties

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

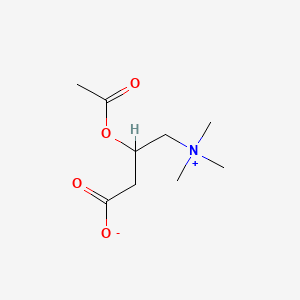

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of sodium selenite and sodium selenate on DNA and RNA synthesis have been examined using intact HeLa cells, isolated nuclei and extracted polymerases. Selenate had no effect on any of the systems examined. Selenite inhibited DNA synthesis in intact cells and in isolated nuclei, and to a limited extent also inhibited DNA polymerase alpha. Selenite also inhibited RNA synthesis in intact cells and alpha-amanitin resistant RNA synthesis in isolated nuclei (ie, synthesis catalyzed by RNA polymerase I and III). It had no effect on alpha-amanitin sensitive synthesis (catalyzed by RNA polymerase II) at concentrations up to 500 uM. However, transcription of exogenous DNA by extracted RNA polymerase II (as well as by polymerase I and II) was inhibited by selenite. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Sodium selenate primarily exerts its effects by activating protein phosphatase 2A (PP2A), specifically the heterotrimers containing the PR55/B subunit. [] This activation leads to increased dephosphorylation of tau protein, a key player in neurodegenerative diseases like Alzheimer’s disease and traumatic brain injury. [, , , ] By reducing hyperphosphorylated tau, this compound may help mitigate neuronal damage and improve cognitive function. [, ]

A:

- Spectroscopic Data:

A: this compound is typically stable under standard storage conditions. Studies have explored its compatibility in different formulations, including sustained-release formulations for potential therapeutic applications. [] Specific details on material compatibility are limited in the provided research.

ANone: The provided research primarily focuses on the biological activity of this compound, particularly its role in selenium supplementation and potential therapeutic applications. Information regarding its catalytic properties and applications is not available within these studies.

A: While the provided research doesn't delve into computational studies on this compound specifically, network medicine approaches integrating multi-omics data with preclinical outcomes have been used to understand its effects in epilepsy models. [] Further computational studies could be beneficial to explore its interactions with targets like PP2A and its potential in drug design.

A: Studies suggest this compound might exist in different polymorphic forms, potentially influencing its solubility, bioavailability, and thermal stability. [, , , ] Researchers have explored sustained-release formulations for therapeutic use, indicating a need to optimize its delivery and stability for long-term administration. []

A: While specific SHE regulations are not detailed in the research, this compound is recognized for its potential toxicity at high doses. [, , , ] Studies highlight the need to carefully control its application in agriculture to avoid excessive selenium accumulation in crops and potential risks to livestock and humans. [, , , , , ]

ANone: The provided research doesn't directly address resistance mechanisms specific to this compound. Further investigation is needed to understand if prolonged exposure could lead to the development of resistance, particularly in the context of its potential therapeutic applications.

A: While essential at low doses, selenium can be toxic at high concentrations. [, , , , ] Animal studies highlight the risk of selenosis with excessive this compound intake, manifesting as neurological dysfunction, growth retardation, and organ damage. [, , , ] Carefully controlled dosage and monitoring are crucial for its safe use.

A: Research suggests the potential for targeted delivery of this compound. For instance, studies explored its application through fertigation for controlled delivery to specific crops. [, ] For therapeutic purposes, sustained-release formulations via subcutaneous infusions have been investigated. [, , , ] Further research is necessary to optimize targeted delivery strategies for specific tissues and applications.

ANone: Various analytical techniques are employed to characterize this compound:

- Powder X-Ray Diffraction (PXRD): Used to determine crystallinity and crystallite size. [, , , , , , , ]

- Particle Size Distribution (PSD): Determines particle size distribution and surface area. [, , , , , , , ]

- Differential Scanning Calorimetry (DSC): Analyzes thermal properties, including melting point and heat of fusion. [, , , , , , , ]

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns. [, , , , , , , ]

- UV-Vis Spectroscopy: Determines maximum absorbance wavelength. [, , , , , , , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups and molecular vibrations. [, , , , , , , ]

- Inductively Coupled Plasma Spectroscopy (ICP): Quantifies selenium content in samples. [, ]

A: While specific degradation pathways aren't extensively discussed, research emphasizes the risk of this compound accumulation in the environment, particularly in agricultural settings. [] Excessive application can lead to its uptake by plants, potentially impacting livestock and human health through the food chain. [, , , ] Responsible agricultural practices and monitoring are crucial to mitigate its environmental impact.

ANone: Information regarding the dissolution and solubility of this compound in various media is limited within the provided research. Further studies are needed to understand how these factors influence its bioavailability and overall efficacy.

ANone: Specific details regarding quality control and assurance measures during the development, manufacturing, and distribution of this compound are not explicitly mentioned in the provided research.

ANone: The provided research doesn't focus on the immunological aspects of this compound. Further studies are necessary to understand its potential effects on the immune system.

ANone: Information regarding this compound's interactions with drug transporters is not available within the scope of the provided research. Further investigation is needed to elucidate its potential interactions with transporter proteins.

ANone: The provided research doesn't offer information regarding this compound's impact on drug-metabolizing enzymes. Further investigation is needed to determine its potential interactions with these enzymes.

ANone: Alternatives to this compound as a selenium source include:

- Sodium Selenite: Commonly used in animal feed and shows different uptake and toxicity profiles compared to this compound. [, ]

- Se-methylselenocysteine (SeMSC): An organic selenium compound found naturally in some plants, exhibiting different bioavailability compared to inorganic forms. [, , ]

- Selenium nanoparticles: Emerging as a potential alternative, but require further research regarding their safety and efficacy. []

ANone: Research on this compound leverages a wide range of infrastructure and resources, including:

- Cell Culture Facilities: Enable in vitro studies to understand the compound's effects at the cellular level. [, ]

- Animal Research Facilities: Essential for in vivo studies using animal models to assess efficacy and safety. [, , , , , , , ]

- Clinical Trial Networks: Facilitate human clinical trials to evaluate the compound's therapeutic potential. [, , ]

- Databases and Software: Bioinformatics tools and databases are crucial for analyzing multi-omics data and understanding the compound's mechanisms of action. []

ANone: While the provided research doesn't offer a detailed historical account, it highlights the evolution of this compound research from its initial recognition as a selenium source to its potential therapeutic applications in various diseases.

ANone: this compound research demonstrates clear cross-disciplinary applications and synergies:

- Agriculture: Its use in fertigation and potential for biofortification highlights its relevance to plant science and food security. [, , , , , ]

- Medicine: Its potential as a disease-modifying agent for neurodegenerative diseases like Alzheimer's, traumatic brain injury, and epilepsy highlights its importance in neuroscience and pharmacology. [, , , , , , ]

- Chemistry and Material Science: Exploring its polymorphic forms and developing novel formulations for improved delivery and stability involve chemistry and material science expertise. [, , , , , ]

- Environmental Science: Understanding its environmental fate, transport, and potential toxicity requires collaboration with environmental scientists. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)